6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of 6-chloro-3,5-difluoropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,5-difluoropyrazine: Lacks the dimethylamine group, making it less versatile in certain reactions.
3,5-Difluoro-N,N-dimethylpyrazin-2-amine:
6-Chloro-N,N-dimethylpyrazin-2-amine: Lacks the fluorine atoms, which can influence its chemical properties and reactivity.
Uniqueness
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the dimethylamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C6H6ClF2N3 |
---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3 |
InChI Key |
FHZPLZAIIPWDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)Cl)F)F |
Origin of Product |
United States |
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